N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide -

N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide

Catalog Number: EVT-4254908
CAS Number:
Molecular Formula: C20H27F3N2O2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130)

Compound Description: JTT-130 is a potent, intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP). It exhibits potential for treating dyslipidemia and associated metabolic disorders, without inducing hepatic steatosis or elevated liver transaminases, commonly observed with hepatic MTP inhibitors. [] The intestine-selective inhibition is attributed to rapid hydrolysis of JTT-130's ester linkage by liver-specific carboxylesterases. []

Diethyl 2-(2-(2-(3-(dimethylcarbamoyl)-4-(4'-trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)ethyl)-2-phenylmalonate (Compound 3)

Compound Description: Compound 3 serves as a structural analog of JTT-130, designed to investigate the mechanism of JTT-130 hydrolysis. The key difference between the two compounds lies in an additional methylene group within Compound 3. This structural modification prevents hydrolysis via the fragmentation pathway observed in JTT-130. []

3-(ethylamino)-2-(ethylcarbamoyl)-3-oxo-2-phenylpropyl 2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetate (Compound 4)

Compound Description: Compound 4 is another structural analog of JTT-130, modified to further validate the proposed hydrolysis mechanism of JTT-130. Unlike JTT-130, Compound 4 features an N,N-diethyl-2-phenylmalonamide substituent instead of the diethyl-2-phenylmalonate motif. This modification makes Compound 4 resistant to hydrolytic cleavage/decarboxylative fragmentation observed with JTT-130. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140/Aplaviroc)

Compound Description: 873140 (Aplaviroc) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting strong antiviral activity against HIV-1. [, ] It demonstrates saturable and probe-dependent antagonism, with an extremely persistent blockade of CCR5. []

Relevance: 873140 is classified as an allosteric noncompetitive small-molecule antagonist of CCR5, a receptor targeted for inhibiting HIV-1 infection. [] While structurally distinct from N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide, both compounds target similar biological pathways related to HIV-1 infection, highlighting the potential for exploring alternative chemotypes for targeting CCR5.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is another noncompetitive allosteric antagonist of CCR5. It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690/Vicriviroc)

Compound Description: Sch-D (SCH 417,690/Vicriviroc) is another potent allosteric antagonist of CCR5, demonstrating efficacy in blocking chemokine binding and inhibiting HIV-1 infection. [, ] It shares a similar potency with 873140 and exhibits comparable inhibitory activity against CCR5-mediated Ca2+ mobilization. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857/Maraviroc)

Compound Description: UK-427,857 (Maraviroc) is yet another noncompetitive allosteric antagonist of CCR5, clinically tested for HIV-1 treatment. [, ] It effectively blocks chemokine binding and exhibits potent antiviral activity. []

Relevance: Unlike INCB9471, UK-427,857 (Maraviroc) potentially interacts with a different binding site on CCR5. [] Despite its structural differences from N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide, the existence of distinct binding sites on CCR5 suggests diverse structural possibilities for designing effective antagonists.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a noncompetitive allosteric antagonist of CCR5, exhibiting potent inhibition of HIV-1 infection. [, ] It effectively blocks chemokine binding but demonstrates weak partial inverse agonism at a constitutively active mutant of CCR5. []

Properties

Product Name

N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide

IUPAC Name

N,N-dimethyl-4-oxo-4-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]butanamide

Molecular Formula

C20H27F3N2O2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C20H27F3N2O2/c1-24(2)18(26)10-11-19(27)25-12-4-6-16(14-25)9-8-15-5-3-7-17(13-15)20(21,22)23/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3

InChI Key

HYRJGUAGQHYINA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.